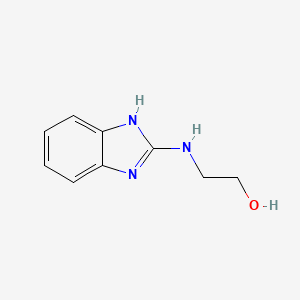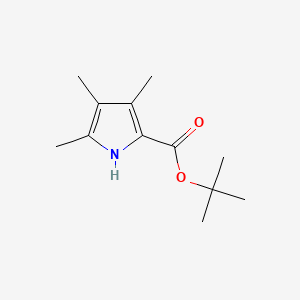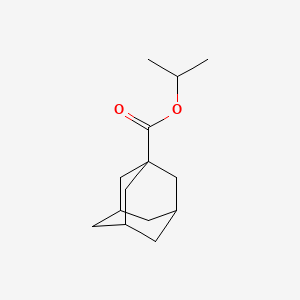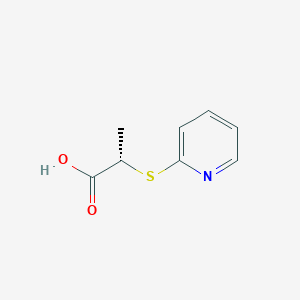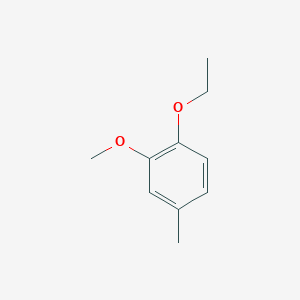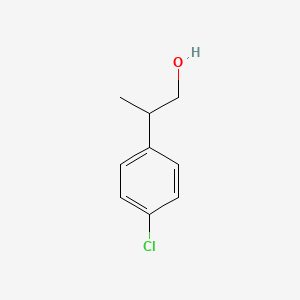
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
The compound 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a brominated ketone with methoxy groups on the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related brominated aromatic ketones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions, which likely proceed through a similar mechanism for the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone . The presence of methoxy groups on the phenyl ring can influence the reactivity and selectivity of the halogenation and subsequent reactions.
Molecular Structure Analysis
The molecular structure of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone would feature a ketone functional group, which is a common moiety in various organic compounds, influencing the compound's reactivity and physical properties. The electron-donating methoxy groups would affect the electron density distribution on the phenyl ring, potentially impacting the site-selectivity of further chemical reactions .
Chemical Reactions Analysis
Although the specific reactions of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone are not detailed in the provided papers, the related compound 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone did not exhibit photolytic phenomena in different solvents . This suggests that the dibromo compound might also exhibit stability under similar conditions. Additionally, the presence of bromine atoms could make the compound amenable to further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone can be inferred from the properties of similar compounds. The bromine atoms would contribute to the compound's molecular weight and density, while the methoxy groups could influence its solubility in organic solvents. The ketone group would be expected to participate in typical carbonyl chemistry, such as nucleophilic addition reactions .
Wissenschaftliche Forschungsanwendungen
Photochemical Reactivity
A study by Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a compound structurally similar to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. The research focused on its reactivity in various states and media, revealing its transformation into several compounds, including monomeric to tetrameric units, through Norrish type 1 cleavage and photoreduction of the carbonyl group (Castellan et al., 1990).
Synthetic Applications
Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group. This study highlights the potential utility of related compounds, like 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, in synthetic chemistry (Li Hong-xia, 2007).
Pyrolysis Products Identification
Texter et al. (2018) identified pyrolysis products of a new psychoactive substance, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which shares a partial structure with 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. Their research provides insights into the thermal stability and potential degradation products of such compounds (Texter et al., 2018).
Photochemical and Fluorescence Studies
Asiri et al. (2017) studied the photochemical and fluorescence properties of (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), which is chemically related to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. This research provides valuable insights into the photophysical behavior of similar compounds (Asiri et al., 2017).
Safety And Hazards
The safety data sheet for “2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUJMWHWLACQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311381 | |
| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
63987-72-4 | |
| Record name | 63987-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









